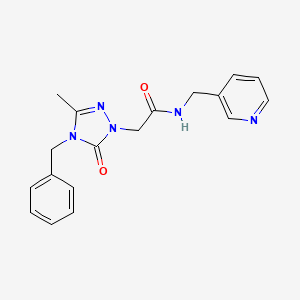METHANONE](/img/structure/B5590556.png)
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-ETHYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an isoxazolyl ring attached to an ethylpiperazino methanone moiety
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE stands out due to its unique structural features and versatile applications. Similar compounds include:
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: This compound shares the isoxazolyl and chlorophenyl groups but lacks the ethylpiperazino methanone moiety.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another related compound, which is an intermediate in the synthesis of various derivatives.
These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for tailored applications in different fields.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-20-8-10-21(11-9-20)17(22)15-12(2)23-19-16(15)13-6-4-5-7-14(13)18/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLLYHGKQWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chloro-1H-1,2,4-triazol-5-yl)-N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}propanamide](/img/structure/B5590473.png)
![8-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5590486.png)
![2-benzyl-9-(6-ethyl-2-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590492.png)



![3-(2-naphthyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5590506.png)

![2-[1-(2-furylmethyl)-4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-2-yl]ethanol](/img/structure/B5590519.png)
![[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate](/img/structure/B5590525.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5590536.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5590558.png)
![3,6-dimethyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-benzofuran-2-carboxamide](/img/structure/B5590564.png)
